molecular formula C18H23ClO2 B1217851 4-Chloroestradiol CAS No. 88847-88-5

4-Chloroestradiol

Cat. No. B1217851
CAS RN: 88847-88-5
M. Wt: 306.8 g/mol
InChI Key: QHGRSOANCKBFMK-ZHIYBZGJSA-N
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Description

4-Chloroestradiol, also known as 4-CE2, is a synthetic non-steroidal estrogen hormone that is widely used in scientific research. It is a derivative of estradiol, the most potent natural estrogen, and is used to study the effects of estrogen on biological systems. 4-CE2 is a useful tool for scientists to better understand the physiological and biochemical effects of estrogens in the body.

Scientific Research Applications

Receptor Binding Affinity and Synthesis

  • Synthesis and Estrogen Receptor Affinity : Research has focused on the synthesis of 4-chloroestradiol derivatives and their binding affinities for estrogen receptors. The selective syntheses of these derivatives have been described, revealing potential structure–activity relationships (Ali & Lier, 1991).
  • Binding Affinity to Estrogen and Androgen Receptors : Studies on 10 beta-chloro-estrenen derivatives, including 4-chloroestradiol, have shown their binding affinity to uterine estrogen receptors. 4-Chloroestradiol exhibited high binding affinity, indicating its significant interaction with estrogen receptors (Mukawa et al., 1988).

Chemical Transformation and Identification

  • Chemical Transformation Studies : Research includes the identification of reaction products formed by the chlorination of ethynylestradiol, where 4-chloroestradiol was identified as a major reaction product. This highlights its formation and behavior under specific chemical conditions (Moriyama et al., 2004).
  • Synthesis of 1-Chloroestradiol : The synthesis of 1-chloroestradiol, closely related to 4-chloroestradiol, has also been reported, showcasing the development of methodologies for producing chlorinated estrogen derivatives (Hylarides et al., 1984).

Environmental Impact and Analysis

  • Analysis in Environmental Contexts : Studies have been conducted to analyze the global trends in research on chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid, which share structural similarities with 4-chloroestradiol. These analyses provide insights into the environmental impact and research trends related to chlorinated organic compounds (Zuanazzi et al., 2020).

Photocatalytic Degradation

  • Photocatalytic Decomposition Studies : Research has also been conducted on the photocatalytic degradation of chlorophenols, including 4-chlorophenol, using various catalysts. This is relevant for understanding the decomposition and environmental processing of chlorinated compounds similar to 4-chloroestradiol (Guillard et al., 1999).

Hormonal and Biological Effects

  • Effects on Luteinizing Hormone Concentrations : Studies have explored the pharmacological effects of compounds like 4-hydroxyoestradiol, related to 4-chloroestradiol, on hormone concentrations in animal models. These investigations provide insights into the biological activities of chlorinated estrogen derivatives (Franks et al., 1981).

properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGRSOANCKBFMK-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008526
Record name 4-Chloroestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroestradiol

CAS RN

88847-88-5
Record name 4-Chloroestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroestra-1,3,5(10)-triene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59ZAM9VAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
JE ávan Lier - Journal of the Chemical Society, Perkin Transactions …, 1991 - pubs.rsc.org
… The 4-chloroestradiol 6a was obtained by two different methods. In the first approach, compound 2a was converted into the enol acetate 3a in Ac,OPy-AcOC1 and subsequently …
Number of citations: 17 pubs.rsc.org
F Mukawa, T Suzuki, M Ishibashi, F Yamada - Journal of Steroid …, 1988 - Elsevier
… Efficient synthetic methods for 2-chloro- and 4-chloroestradiol are described. The binding affinity of these chlorinated estrogens to the uterine estrogen receptor was measured by a …
Number of citations: 7 www.sciencedirect.com
F Mukawa - Journal of the Chemical Society, Perkin Transactions 1, 1988 - pubs.rsc.org
… give the corresponding 2-chloroestradiol (Sa) or 4-chloroestradiol (Sb) as the major products, … with chlorine or sulphuryl chloride failed to afford the desired 4-chloroestradiol. See ref. 2c. …
Number of citations: 10 pubs.rsc.org
H Ali, JE van Lier - Journal of Labelled Compounds and …, 1986 - inis.iaea.org
… We have prepared a series of 4-chloroestradiol derivative with various substituents on the 17α-and 7α-positions and compared their relative binding affinity (RBA) for the estrogen …
Number of citations: 0 inis.iaea.org
E Undiano, R Roman, A Miranda-Molina… - Natural Product …, 2022 - Taylor & Francis
… While monochlorinated derivatives of estradiol (2-chloroestradiol and 4-chloroestradiol) possess a similar estrogenic activity compared to estradiol, 2,4-dichloroestradiol is 90-fold less …
Number of citations: 4 www.tandfonline.com
RW Brueggemeier - Journal of steroid biochemistry, 1983 - Elsevier
Inhibitors of estrogen 2-hydroxylase can be useful agents for studying the kinetics of this enzyme system, in the elucidation of the structural requirements of the active site, and in …
Number of citations: 20 www.sciencedirect.com
M Numazawa, T Tominaga, Y Watari, Y Tada - Steroids, 2006 - Elsevier
Our rationale is based on the finding that estrone 3-sulfamate (EMATE, 2d), a typical estrone sulfatase (ES) inhibitor, can be hydrolyzed and the pharmacological effect of the free …
Number of citations: 40 www.sciencedirect.com
H Ali, JE van Lier - Steroids, 1994 - Elsevier
… Similarly from the reaction of 2 with estradiol 3-methyl ether, only 4-chloroestradiol 3-methyl ether (m/z 320/322, 3:1 ratio; 1H NMR 6 two doublets at 7.18, 6.76, J = 9 Hz, C-1-H and C-2-…
Number of citations: 2 www.sciencedirect.com
GM Anstead, KE Carlson, JA Katzenellenbogen - Steroids, 1997 - Elsevier
The accumulated knowledge on the binding of estradiol (E 2 ) and its analogs and the results of affinity-labeling studies have been reviewed and are used herein to derive a binding site …
Number of citations: 777 www.sciencedirect.com
CH Cummins - Steroids, 1993 - Elsevier
It has now been more than 30 years since the laboratory verification of the localization of estrogen in certain animal tissues. Much has been learned since that time regarding the details …
Number of citations: 65 www.sciencedirect.com

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